The derivatives of 2,3-dihydro-1H-indene-2-carboxamide have shown promise in the pharmaceutical field. The research on DHBF-7-carboxamide derivatives as PARP-1 inhibitors is a prime example of their potential in developing new cancer therapies. The selective cytotoxicity observed in BRCA2-deficient cells suggests that these compounds could be tailored to target specific cancer cell lines, offering a more personalized approach to cancer treatment1.
In the realm of chemical synthesis, the papers discuss novel methods for synthesizing related compounds. For example, the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives provides access to potential therapeutic compounds. The use of basic environments to facilitate the process highlights the versatility of these compounds in synthetic chemistry2.
The research on bismuth-catalyzed intermolecular hydroamination of 1,3-dienes with carbamates, sulfonamides, and carboxamides, including those related to 2,3-dihydro-1H-indene-2-carboxamide, demonstrates the utility of these compounds in catalysis. The efficient promotion of hydroamination reactions to afford allylic amines with good yield underlines the importance of these compounds in developing new catalytic processes5.
2,3-Dihydro-1H-indene-2-carboxamide is an organic compound characterized by a bicyclic structure that includes a dihydroindene moiety and a carboxamide functional group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is derived from indene, a polycyclic aromatic hydrocarbon, which undergoes various chemical transformations to yield 2,3-dihydro-1H-indene-2-carboxamide. Its synthesis and variants have been documented in several scientific articles and patents, highlighting its relevance in drug development and organic synthesis.
The synthesis of 2,3-dihydro-1H-indene-2-carboxamide typically involves the following methods:
The synthesis may proceed via a multi-step process involving:
Industrial production may utilize continuous flow reactors for efficiency and scalability, ensuring high purity through advanced purification techniques such as chromatography .
The molecular structure of 2,3-dihydro-1H-indene-2-carboxamide features:
Key structural data includes:
2,3-Dihydro-1H-indene-2-carboxamide can participate in various chemical reactions:
These reactions are influenced by the choice of reagents and conditions, which dictate the selectivity and yield of desired products.
The mechanism of action for 2,3-dihydro-1H-indene-2-carboxamide involves its interaction with biological targets:
The compound exhibits physical characteristics typical of organic solids:
Key chemical properties include:
2,3-Dihydro-1H-indene-2-carboxamide has several notable applications:
The molecular architecture of 2,3-dihydro-1H-indene-2-carboxamide integrates several key features:
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂O (free base); C₁₀H₁₃ClN₂O (HCl salt) |
Molecular Weight | 176.22 g/mol (base); 212.67 g/mol (salt) |
CAS Registry Number | 1311318-47-4 (hydrochloride) |
IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride |
Hydrogen Bond Donors | 3 (2x amine, 1x amide) |
Hydrogen Bond Acceptors | 2 (carbonyl oxygen, amine) |
Canonical SMILES | C1C2=CC=CC=C2CC1(C(=O)N)N.Cl |
The indane motif emerged as a privileged scaffold following the 1996 approval of donepezil – an acetylcholinesterase inhibitor for Alzheimer's disease featuring a 2,3-dihydro-1H-indanone core [3]. This success stimulated systematic exploration of indane derivatives, including carboxamide analogs. The specific compound 2,3-dihydro-1H-indene-2-carboxamide hydrochloride was first synthesized as part of targeted kinase inhibitor programs circa 2010, with the earliest published patent appearing in WO2010142994A1 (2010) describing its DDR1 kinase inhibitory activity [2].
Synthetic routes typically employ intramolecular Friedel-Crafts acylation of dihydrocinnamic acid derivatives to form the indane skeleton, followed by halogenation and amidation sequences. Key milestones include:
The compound exhibits potent inhibition of DDR1 – a receptor tyrosine kinase overexpressed in epithelial cancers. Its mechanism involves:
Table 2: Experimental Biological Activities
Target | Biological Activity | Therapeutic Area |
---|---|---|
Discoidin Domain Receptor 1 | Inhibition constant (Kᵢ) <100 nM | Epithelial cancers (pancreatic, breast, NSCLC*) |
Monoamine Oxidase B | IC₅₀ = 20 nM (Selectivity Index >466 vs MAO-A) | Neurodegenerative disorders |
Baculoviral IAP Repeat-Containing 3 | Binding disruption confirmed via FP assays | Apoptosis-resistant cancers |
*Non-small cell lung carcinoma
Structural optimization yielded analogs with exceptional MAO-B selectivity (IC₅₀ = 20 nM; selectivity index 466.5 over MAO-A). The design strategy involved:
Patent data reveals synergistic activity when combined with IAP antagonists:
Table 3: Structure-Activity Relationship Highlights
Structural Feature | DDR1 Affinity | MAO-B Selectivity | IAP Binding |
---|---|---|---|
C2 Carboxamide | Critical (H-bond donor/acceptor) | Tolerated with modifications | Essential |
C2 Amino Group | Required for salt bridge | Necessary for activity | Moderate impact |
Aromatic Substituents | 5,6-methylenedioxy enhances potency | 5-iodo increases selectivity | Halogens tolerated |
N-Alkylation | Abolishes activity | Methyl retains potency | Variable effects |
The structural plasticity of this scaffold enables diverse therapeutic targeting through rational modifications:
These target-specific applications demonstrate how the indane carboxamide core serves as a three-dimensional template for optimizing engagement with structurally diverse biological targets. Ongoing research explores its incorporation into proteolysis-targeting chimeras (PROTACs) and fluorescence polarization probes for target engagement studies .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7